molecular formula C9H8ClN B3380309 5-(Chloromethyl)-2-methylbenzonitrile CAS No. 188984-17-0

5-(Chloromethyl)-2-methylbenzonitrile

Cat. No.: B3380309
CAS No.: 188984-17-0
M. Wt: 165.62 g/mol
InChI Key: JNWIAEOOGOGDSU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methylbenzonitrile is an organic compound with the molecular formula C9H8ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethyl group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-methylbenzonitrile typically involves the chloromethylation of 2-methylbenzonitrile. One common method is the reaction of 2-methylbenzonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride are common methods.

Major Products Formed

    Substitution Reactions: Products include substituted benzonitriles with various functional groups.

    Oxidation Reactions: Products include 5-(chloromethyl)-2-methylbenzoic acid or 5-(chloromethyl)-2-methylbenzaldehyde.

    Reduction Reactions: Products include 5-(chloromethyl)-2-methylbenzylamine.

Scientific Research Applications

5-(Chloromethyl)-2-methylbenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methylbenzonitrile depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions. In pharmaceuticals, its mechanism of action would depend on the specific target molecule it interacts with. For example, it may inhibit certain enzymes or interact with specific receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-methoxybenzonitrile
  • 5-(Chloromethyl)-2-hydroxybenzonitrile
  • 5-(Chloromethyl)-2-aminobenzonitrile

Uniqueness

5-(Chloromethyl)-2-methylbenzonitrile is unique due to the presence of both a chloromethyl and a methyl group on the benzene ring. This combination of substituents provides distinct reactivity and properties compared to other similar compounds. For example, the methyl group can influence the electron density of the benzene ring, affecting the reactivity of the chloromethyl group in substitution reactions.

Properties

IUPAC Name

5-(chloromethyl)-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWIAEOOGOGDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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